2-[[Benzyl(ethyl)amino]methyl]-4-bromophenol
Overview
Description
2-[[Benzyl(ethyl)amino]methyl]-4-bromophenol is an organic compound that features a brominated phenol ring substituted with a benzyl(ethyl)amino group
Scientific Research Applications
2-[[Benzyl(ethyl)amino]methyl]-4-bromophenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Benzyl(ethyl)amino]methyl]-4-bromophenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and benzyl(ethyl)amine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to deprotonate the phenol group, making it more nucleophilic.
Nucleophilic Substitution: The deprotonated phenol reacts with benzyl(ethyl)amine under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[[Benzyl(ethyl)amino]methyl]-4-bromophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2-[[Benzyl(ethyl)amino]methyl]phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-[[Benzyl(ethyl)amino]methyl]-4-bromophenol involves its interaction with molecular targets such as enzymes or receptors. The benzyl(ethyl)amino group can form hydrogen bonds and hydrophobic interactions with the target, while the bromophenol moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 2-[[Benzyl(methyl)amino]methyl]-4-bromophenol
- 2-[[Benzyl(ethyl)amino]methyl]-4-chlorophenol
- 2-[[Benzyl(ethyl)amino]methyl]-4-fluorophenol
Uniqueness
2-[[Benzyl(ethyl)amino]methyl]-4-bromophenol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with molecular targets. The combination of the benzyl(ethyl)amino group and the bromophenol moiety provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-[[benzyl(ethyl)amino]methyl]-4-bromophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-2-18(11-13-6-4-3-5-7-13)12-14-10-15(17)8-9-16(14)19/h3-10,19H,2,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAULJXKQLXXXFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=C(C=CC(=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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